N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis of heterocyclic analogues, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine and serotonin receptors, showing promise in in vitro and in vivo models for antipsychotic activity without significant extrapyramidal side effects, indicating potential for further therapeutic exploration (Norman et al., 1996).
Facile One-Pot Synthesis of Quinazolin-4(3H)-ones
Another study describes a facile one-pot synthesis method for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the chemical versatility and potential of quinazolinone derivatives in various synthetic pathways (Mohebat et al., 2015).
Synthesis of Cyclopropa[b]quinoline Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative application of cyclopropanation processes in creating constrained amino acid derivatives with unique heterocyclic systems. This work opens new avenues for the development of compounds with potentially significant biological activities (Szakonyi et al., 2002).
Development of CGRP Receptor Inhibitor
Research into the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the synthesis of a compound structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide. This study showcases the compound's synthesis on a multikilogram scale and discusses the economic and stereoselective aspects of its production, contributing valuable insights into the manufacturing processes for pharmaceutical compounds (Cann et al., 2012).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 1-benzylpiperidine with 4-chloro-2-thioxo-1,2-dihydroquinazoline, followed by the reaction of the resulting intermediate with 4-aminomethylcyclohexanecarboxamide.", "Starting Materials": [ "1-benzylpiperidine", "4-chloro-2-thioxo-1,2-dihydroquinazoline", "4-aminomethylcyclohexanecarboxamide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: 1-benzylpiperidine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 4-chloro-2-thioxo-1,2-dihydroquinazoline is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate.", "Step 3: The intermediate is then reacted with 4-aminomethylcyclohexanecarboxamide in DMF to form the final product.", "Step 4: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "Step 5: The purified product is then recrystallized from methanol and acetic acid to obtain the final compound." ] } | |
Numéro CAS |
689266-04-4 |
Nom du produit |
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide |
Formule moléculaire |
C28H35N5OS |
Poids moléculaire |
489.68 |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
Clé InChI |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.